Patent

US05854244

Procedure details

To a 3% w/v aqueous solution of formaldehyde (15 ml) was added potassium carbonate (691 mg, 5 mmol) then trimethylmelamine (841 mg, 5 mmol). The reaction mixture was stirred at room temperature until the initially clear solution (pH 11.5) became cloudy (2-3 h) then set aside overnight (16 h). The white granular solid which separated was recovered by filtration, washed with water (4×5 ml) and the product dried in vacuo over anhydrous CaCl2. Yield 593 mg (52%); 1H-NMR spectrum δH (Me2SO-d6) 2.75 (app d, 3, HNCH3), 4.99 (br s, 4, HOCH2), 5.36 (br s, 2, OH) 6.61 (br s, 1, NH); mass spectrum (FAB; glycerol/thioglycerol matrix) m/z 229 ([M+H]+, 70%), 211 (229-H2O, 100%), 199 (229-CH2O, 35 %), 181 (199-H2O, 50%), 169 (199-CH2O, 30%). Anal. C8H16N6O2 requires C. 42.10; H, 7.07; N, 36.82: found C, 41.87; H, 7.01; N, 36.55%.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[O:2].[C:3](=[O:6])([O-])[O-].[K+].[K+].[CH3:9][NH:10][C:11]1[N:16]=[C:15]([NH:17][CH3:18])[N:14]=[C:13]([NH:19][CH3:20])[N:12]=1>>[OH:2][CH2:1][N:19]([CH3:20])[C:13]1[N:12]=[C:11]([N:10]([CH2:3][OH:6])[CH3:9])[N:16]=[C:15]([NH:17][CH3:18])[N:14]=1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

691 mg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

841 mg

|

|

Type

|

reactant

|

|

Smiles

|

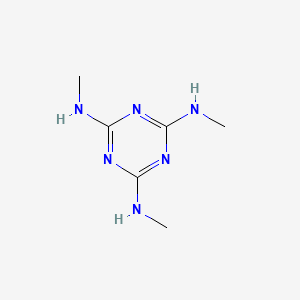

CNC1=NC(=NC(=N1)NC)NC

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cloudy (2-3 h)

|

|

Duration

|

2.5 (± 0.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(16 h)

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white granular solid which separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was recovered by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (4×5 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the product dried in vacuo over anhydrous CaCl2

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCN(C1=NC(=NC(=N1)N(C)CO)NC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |